Lipophilicity (XLogP3) Superiority of the Ethoxy Motif Over the Methoxy Analog
The ethoxy substituent in 2-bromo-1-chloro-3-ethoxybenzene drives a computed XLogP3 of 3.6, compared to 2.4 for the direct methoxy analog 2-bromo-1-chloro-3-methoxybenzene (CAS 174913-08-7), representing a ΔXLogP3 of +1.2 [1][2]. This 50% increase in computed logP corresponds to an approximately 16-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity. The ACD/LogP for the methoxy analog is reported as 3.44, while the KOWWIN v1.67 estimate for the same analog yields a log Kow of 3.61, confirming the lipophilicity trend across multiple estimation methods .
| Evidence Dimension | Lipophilicity – Computed XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (PubChem computed) |
| Comparator Or Baseline | 2-Bromo-1-chloro-3-methoxybenzene: XLogP3 = 2.4 (PubChem computed) |
| Quantified Difference | ΔXLogP3 = +1.2 (target is ~16× more lipophilic) |
| Conditions | PubChem XLogP3 3.0 computational method; validated against ACD/LogP and KOWWIN estimates |
Why This Matters
Higher lipophilicity directly affects membrane permeability, plasma protein binding, and oral bioavailability of downstream drug candidates, making the ethoxy building block the preferred choice when increased logP is desired in a lead series.
- [1] PubChem. 2-Bromo-1-chloro-3-ethoxybenzene. PubChem CID 75360861. XLogP3 = 3.6. View Source
- [2] PubChem. 2-Bromo-1-chloro-3-methoxybenzene. PubChem CID 22435547. XLogP3 = 2.4. View Source
